Ethyl 5-hydroxyquinoline-3-carboxylate
Description
Ethyl 5-hydroxyquinoline-3-carboxylate is a quinoline derivative featuring a hydroxyl (-OH) group at position 5 and an ethyl ester (-COOEt) moiety at position 3 of the heterocyclic ring. Quinoline derivatives are widely studied for their pharmacological and material science applications, including antimicrobial, anticancer, and optoelectronic properties.
Properties
IUPAC Name |
ethyl 5-hydroxyquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)8-6-9-10(13-7-8)4-3-5-11(9)14/h3-7,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQICAMFONSQQAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631115 | |
| Record name | Ethyl 5-oxo-1,5-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911108-83-3 | |
| Record name | Ethyl 5-oxo-1,5-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-hydroxyquinoline-3-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of anthranilic acid derivatives with ethyl acetoacetate in the presence of a catalyst can yield the desired quinoline derivative . Other methods include the use of molecular iodine as a catalyst in ethanol or combining iodine and silica gel under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes using efficient catalysts, green solvents, and scalable reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial and Anticancer Properties
Ethyl 5-hydroxyquinoline-3-carboxylate has shown promise in the development of antimicrobial and anticancer agents. Research indicates that derivatives of quinoline compounds exhibit potent activity against various pathogens and cancer cell lines. For instance, studies have demonstrated that certain derivatives can inhibit the growth of cancer cells such as A-549 (lung carcinoma) and HepG2 (liver carcinoma) with IC50 values comparable to established chemotherapeutics like doxorubicin .
Mechanism of Action
The mechanism underlying the anticancer activity often involves the inhibition of specific enzymes or pathways critical for cell proliferation. For example, quinoline derivatives have been studied for their ability to chelate metal ions, which is crucial in targeting metalloproteins associated with cancer progression .
Agricultural Chemistry
Fungicidal Properties
This compound is investigated for its potential use as a fungicide. Its structure allows it to disrupt fungal cell membranes or interfere with metabolic processes, providing an effective means to protect crops from fungal diseases while minimizing environmental impact .
Case Study: Efficacy Against Fungal Pathogens
In a study evaluating the effectiveness of various quinoline derivatives against fungal pathogens, this compound exhibited significant antifungal activity against species such as Candida albicans and Aspergillus niger, highlighting its potential application in agricultural formulations .
Material Science
Polymer Development
The compound is also explored for its role in developing advanced materials, particularly polymers with enhanced thermal stability and mechanical properties. The incorporation of quinoline structures into polymer matrices can improve their resistance to degradation under thermal stress, making them suitable for high-performance applications .
Table: Comparative Analysis of Quinoline Derivatives in Material Science Applications
| Compound | Application Area | Properties Enhanced |
|---|---|---|
| This compound | Polymer Science | Thermal stability, mechanical strength |
| Ethyl 4-hydroxyquinoline-3-carboxylate | Antioxidant formulations | Cell protection against oxidative stress |
| 8-Hydroxyquinoline | OLEDs and sensors | Electron carrier properties |
Analytical Chemistry
Reagent in Metal Ion Detection
This compound serves as a reagent in analytical methods for detecting metal ions in environmental samples. Its ability to form stable complexes with metal ions makes it valuable for pollution monitoring and environmental assessments .
Mechanism of Action
The mechanism of action of ethyl 5-hydroxyquinoline-3-carboxylate involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and carboxylate groups play a crucial role in these interactions, allowing it to form hydrogen bonds and coordinate with metal ions .
Comparison with Similar Compounds
Key Observations:
- Bromine: Larger atomic radius may improve binding to biological targets compared to chlorine . Methoxy and Methylamino Groups: Improve solubility and modulate pharmacokinetics .
- Structural Modifications: Hexahydroquinoline derivatives (e.g., ) exhibit reduced aromaticity, increasing stability under harsh conditions . Dichloro-substituted analogs () show utility in high-resolution crystallography due to distinct spectral signatures .
Pharmacological Potential
- Chloro- and bromo-substituted analogs demonstrate broad-spectrum bioactivity.
- Ethyl 5-chloro-8-methoxy-4-(methylamino)quinoline-3-carboxylate is highlighted as a candidate for targeted drug delivery due to its multifunctional substituents .
Commercial and Industrial Relevance
- Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is commercially tracked, reflecting demand in agrochemical and pharmaceutical industries .
- Parchem Chemicals markets ethyl 6-chloroquinoline-3-carboxylate for research use, indicating industrial scalability .
Biological Activity
Ethyl 5-hydroxyquinoline-3-carboxylate (C12H11NO3) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including antimicrobial and anticancer research.
Chemical Structure and Properties
This compound features a quinoline nucleus, which is known for its ability to interact with biological targets. The presence of the hydroxyl group enhances its reactivity and contributes to its biological activity.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
The minimum inhibitory concentration (MIC) values for these bacteria are reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Klebsiella pneumoniae | 64 |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Huh7 (liver cancer). The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, are as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| Huh7 | 14 |
Mechanistically, the anticancer activity is attributed to the compound’s ability to interfere with tubulin polymerization and induce reactive oxygen species (ROS) generation, leading to cellular stress and apoptosis .
The biological mechanisms underlying the activities of this compound include:
- DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition: It may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Oxidative Stress Induction: The generation of ROS can lead to oxidative damage in cells, contributing to its cytotoxic effects.
Case Studies
Several studies have highlighted the potential of this compound in therapeutic applications:
- Antimicrobial Efficacy: A study published in MDPI demonstrated that derivatives of this compound showed enhanced antibacterial activity compared to standard antibiotics, suggesting modifications could improve efficacy against resistant strains .
- Cancer Research: Research published in Chemical Reviews indicated that quinoline derivatives exhibit a range of anticancer activities, with this compound being a focus for further development due to its promising IC50 values against various cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
